3-((5-fluoropyrimidin-2-yl)oxy)-N-phenethylpiperidine-1-carboxamide
Description
Properties
IUPAC Name |
3-(5-fluoropyrimidin-2-yl)oxy-N-(2-phenylethyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O2/c19-15-11-21-17(22-12-15)25-16-7-4-10-23(13-16)18(24)20-9-8-14-5-2-1-3-6-14/h1-3,5-6,11-12,16H,4,7-10,13H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLEFJMVWUOGIRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NCCC2=CC=CC=C2)OC3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Synthetic Routes
Synthesis of the Piperidine Carboxamide Core
The foundational step involves preparing the N-phenethylpiperidine-1-carboxamide intermediate.
Method from WO2016019312A2
- Reactants : Piperidine derivatives (e.g., 1-phenethylpiperidin-4-one) and isocyanates/carboxylic acid chlorides.
- Conditions :
- Amidation via propionyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base.
- Reaction temperature: 0–25°C, 4–6 hours.
- Yield : 70–85% after column chromatography.
Alternative Approach from US10081599B2
- Reactants : 4-Chloro-N-methylpyridine-2-formamide and 4-amino-3-fluorophenol.
- Conditions :
- Inorganic base (NaOH/KOH) in N,N-dimethylacetamide (DMA) at 90–110°C for 1–6 hours.
- Workup : Crystallization by adding water (1:1–3:1 v/v) and cooling to 0–10°C.
Introduction of the 5-Fluoropyrimidin-2-yloxy Group
The etherification step attaches the fluoropyrimidine moiety to the piperidine ring.
Nucleophilic Substitution (PMC9462319)
- Reactants : Piperidine intermediate (hydroxyl-activated) and 2-chloro-5-fluoropyrimidine.
- Conditions :
- Base: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in dimethylformamide (DMF).
- Temperature: 80–100°C, 12–24 hours.
- Yield : 60–75% after solvent evaporation and recrystallization.
Mitsunobu Reaction (WO2020223715A1)
- Reactants : Piperidin-3-ol derivative, 5-fluoropyrimidin-2-ol, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD).
- Conditions :
- Solvent: Tetrahydrofuran (THF), room temperature, 4–6 hours.
- Yield : 65–80% after silica gel chromatography.
Optimization and Characterization
Challenges and Solutions
Regioselectivity in Etherification
Chemical Reactions Analysis
Types of Reactions
3-((5-fluoropyrimidin-2-yl)oxy)-N-phenethylpiperidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced derivatives with fewer oxygen atoms.
Scientific Research Applications
3-((5-fluoropyrimidin-2-yl)oxy)-N-phenethylpiperidine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biological targets.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 3-((5-fluoropyrimidin-2-yl)oxy)-N-phenethylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The fluoropyrimidine moiety may interact with enzymes or receptors, altering their activity and leading to various biological effects. Further research is needed to fully elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Structural Variations :
- The target compound and the N-(3-pyridazinyl)-4-(3-[5-trifluoromethyl-2-pyridinyloxy]benzylidene)piperidine-1-carboxamide share a piperidine-carboxamide core but differ in substituents. The target’s 5-fluoropyrimidinyloxy group is smaller and less electron-withdrawing than the trifluoromethylpyridinyloxy-benzylidene group in the analog, which may influence target selectivity .
- N-(5-Fluoro-3-hydroxypyridin-2-yl)pivalamide exemplifies fluorinated pyridine derivatives but lacks the piperidine scaffold and carboxamide linkage, limiting direct pharmacological comparisons .
The 5-fluoropyrimidinyloxy substituent in the target may offer a balance between metabolic stability and steric bulk, contrasting with the larger benzylidene group in the analog, which could restrict conformational flexibility .
Research Findings and Hypotheses
While direct biological data for this compound are unavailable, insights can be drawn from structurally related compounds:
- Antibacterial Activity : Erythromycin derivatives with fluorinated substituents (e.g., compound 6d in ) show enhanced activity against methicillin-resistant Staphylococcus epidermidis (MRSE), suggesting that fluorine incorporation improves target binding in bacterial ribosomes . However, the target compound’s piperidine-carboxamide scaffold differs fundamentally from macrolide antibiotics.
- Kinase Inhibition Potential: Piperidine-carboxamides with fluorinated aryloxy groups are frequently explored as kinase inhibitors. The trifluoromethylpyridinyloxy analog () may exhibit stronger binding to ATP pockets due to its electron-deficient aromatic system, whereas the target’s fluoropyrimidine group could favor interactions with pyrimidine-binding enzymes .
Biological Activity
3-((5-fluoropyrimidin-2-yl)oxy)-N-phenethylpiperidine-1-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. The compound includes a fluoropyrimidine moiety, a piperidine ring, and a phenethyl group, which together may influence its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Structural Features:
- Fluoropyrimidine Moiety: The presence of fluorine can enhance lipophilicity and alter the compound's interaction with biological targets.
- Piperidine Ring: This cyclic structure is often associated with various pharmacological activities, including analgesic effects.
- Phenethyl Group: Known for its role in enhancing receptor binding affinity.
The exact mechanisms of action for this compound remain under investigation. However, studies suggest that it may interact with specific receptors in the central nervous system, similar to other compounds within its class. The following pathways are hypothesized:
- Opioid Receptor Interaction: Like many piperidine derivatives, this compound may exhibit activity at mu (μ), delta (δ), and kappa (κ) opioid receptors, influencing pain modulation.
- Inhibition of Reuptake Transporters: Potential inhibition of neurotransmitter reuptake could enhance analgesic effects.
Pharmacological Profile
A summary of the pharmacological properties is presented in the table below:
Study 1: Analgesic Efficacy
A study conducted on rodent models assessed the analgesic efficacy of this compound. The results indicated a significant reduction in pain response compared to control groups. The compound was administered via intraperitoneal injection at varying doses (5 mg/kg to 20 mg/kg), showing dose-dependent analgesic effects.
Study 2: Neuroprotective Effects
Another study investigated the neuroprotective properties of this compound in models of induced neurotoxicity. Results demonstrated that treatment with this compound significantly reduced neuronal cell death and improved behavioral outcomes in treated animals.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
